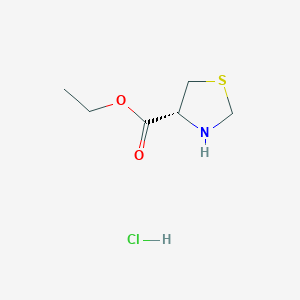

(R)-Ethyl thiazolidine-4-carboxylate hydrochloride

Übersicht

Beschreibung

®-Ethyl thiazolidine-4-carboxylate hydrochloride is an organic compound with the molecular formula C6H12ClNO2S. It is a derivative of thiazolidine, a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its applications in various fields, including biochemistry, pharmaceuticals, and agriculture.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl thiazolidine-4-carboxylate hydrochloride typically involves the reaction of ethyl thiazolidine-4-carboxylate with hydrochloric acid. The process can be summarized as follows:

Starting Material: Ethyl thiazolidine-4-carboxylate.

Reagent: Hydrochloric acid.

Reaction Conditions: The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation and other side reactions.

The reaction proceeds smoothly, yielding ®-Ethyl thiazolidine-4-carboxylate hydrochloride as a white crystalline powder.

Industrial Production Methods

In an industrial setting, the production of ®-Ethyl thiazolidine-4-carboxylate hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving:

Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

Purification Steps: Including recrystallization and filtration to obtain the pure product.

Quality Control: Analytical techniques such as HPLC and NMR are used to verify the purity and structure of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

®-Ethyl thiazolidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiazolidine ring or the carboxylate group.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various ester derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Thiazolidine derivatives, including (R)-ethyl thiazolidine-4-carboxylate hydrochloride, have shown significant potential as anticancer agents. Recent studies indicate that thiazolidin-4-one derivatives can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of cellular pathways. The structural characteristics of (R)-ethyl thiazolidine-4-carboxylate make it a candidate for developing multi-target enzyme inhibitors, which are crucial in overcoming the limitations of traditional chemotherapy .

Anti-inflammatory and Antioxidant Properties

Research has indicated that thiazolidine compounds exhibit anti-inflammatory and antioxidant activities. These properties are beneficial in treating conditions associated with oxidative stress and inflammation, such as arthritis and cardiovascular diseases. The ability of (R)-ethyl thiazolidine-4-carboxylate to modulate inflammatory pathways positions it as a valuable compound in therapeutic formulations aimed at reducing inflammation .

Click Chemistry and Bioconjugation

This compound has been explored in click chemistry applications, particularly for conjugating biomolecules under physiological conditions. Its stability at neutral pH allows for efficient coupling reactions without the need for catalysts, making it suitable for bioconjugation strategies involving peptides and nucleic acids. This application is significant in developing targeted drug delivery systems and diagnostic tools .

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing various thiazolidine derivatives with enhanced biological activities. Innovative synthetic strategies have been developed to create new compounds that retain the core thiazolidine structure while introducing functional groups that can enhance therapeutic efficacy .

Anticancer Studies

A study published in 2023 highlighted the synthesis of novel thiazolidin-4-one derivatives demonstrating considerable anticancer activity against several cancer cell lines. These derivatives were evaluated for their cytotoxic effects, leading to promising results that suggest further exploration of (R)-ethyl thiazolidine-4-carboxylate derivatives as potential anticancer agents .

Bioconjugation Research

Research conducted on the use of (R)-ethyl thiazolidine-4-carboxylate in bioconjugation reactions showed that it could effectively conjugate with siRNA molecules without significant loss of activity or stability. This property is crucial for developing RNA-based therapeutics that require stable delivery systems .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer, anti-inflammatory, and antioxidant activities | Significant inhibition of cancer cell proliferation |

| Synthetic Biology | Click chemistry for bioconjugation; synthesis of novel derivatives | Stable conjugation with biomolecules under physiological pH |

| Case Studies | Research on anticancer activity and bioconjugation strategies | Promising results in cytotoxicity against cancer cell lines |

Wirkmechanismus

The mechanism by which ®-Ethyl thiazolidine-4-carboxylate hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiazolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The carboxylate group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl thiazolidine-4-carboxylate: The non-hydrochloride form of the compound.

Thiazolidine-4-carboxylic acid: A similar compound lacking the ethyl ester group.

L-thioproline: Another thiazolidine derivative with different substituents.

Uniqueness

®-Ethyl thiazolidine-4-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of both the ethyl ester and hydrochloride groups. These features confer distinct reactivity and solubility properties, making it particularly useful in certain synthetic and research applications.

Biologische Aktivität

(R)-Ethyl thiazolidine-4-carboxylate hydrochloride (ET4C) is a compound of significant interest due to its biological activities, particularly in the context of its antioxidant properties and potential therapeutic applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

ET4C is a derivative of thiazolidine-4-carboxylic acid, synthesized through the reaction of L-cysteine with aldehydes. The compound's structure allows it to participate in various biochemical pathways, particularly those involving cysteine metabolism. The synthesis typically involves the condensation of L-cysteine with formaldehyde, followed by esterification to yield the ethyl derivative .

1. Antioxidant Properties

ET4C exhibits notable antioxidant activity, which has been demonstrated through various assays. Studies indicate that ET4C can significantly reduce intracellular levels of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. For instance, in cultures of protozoan parasites, ET4C reduced ROS levels by approximately 50% compared to control cells .

Table 1: Antioxidant Activity of ET4C

| Compound | ROS Reduction (%) | IC50 (µM) |

|---|---|---|

| ET4C | 50 | Not specified |

| T4C | 50 | Not specified |

| MT4C | 21 | Not specified |

2. Growth Enhancement in Protozoan Parasites

Research has shown that ET4C enhances the growth of trophozoites in protozoan cultures. This effect is attributed to its ability to serve as a source of L-cysteine, which is crucial for cell proliferation and metabolic processes .

Case Study: Growth Enhancement in E. histolytica

In a controlled study, E. histolytica trophozoites were treated with varying concentrations of ET4C. The results indicated a dose-dependent increase in growth rates, suggesting that ET4C plays a vital role in cellular metabolism and growth regulation.

3. Tyrosinase Inhibition

ET4C has also been investigated for its potential as a tyrosinase inhibitor, which is relevant for skin pigmentation disorders and cosmetic applications. Molecular docking studies revealed that ET4C binds effectively to the active site of tyrosinase, indicating its potential as a lead compound for developing new skin-lightening agents .

Table 2: Tyrosinase Inhibition Activity

| Compound | Binding Affinity (kcal/mol) | IC50 (µM) |

|---|---|---|

| ET4C | -8.4 | Not specified |

| Other Derivatives | Varies | Varies |

The mechanism by which ET4C exerts its biological effects involves several biochemical interactions:

- Antioxidant Mechanism : ET4C scavenges free radicals and reduces oxidative stress by enhancing the availability of L-cysteine .

- Enzymatic Interactions : It competes with other substrates for binding sites on enzymes such as tyrosinase, potentially altering enzyme activity and leading to therapeutic effects .

Eigenschaften

IUPAC Name |

ethyl (4R)-1,3-thiazolidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S.ClH/c1-2-9-6(8)5-3-10-4-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRLNYSSTHJCIU-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CSCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CSCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670013 | |

| Record name | Ethyl (4R)-1,3-thiazolidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86028-91-3 | |

| Record name | Ethyl (4R)-1,3-thiazolidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the solubility of (R)-Ethyl thiazolidine-4-carboxylate hydrochloride in different solvents?

A1: Understanding the solubility of a compound like this compound in various solvents is crucial for several reasons. []

Q2: What were the key findings of the research on this compound's solubility?

A2: The research investigated the solubility of this compound in 15 different solvents and a binary solvent mixture (ethanol + methyl acetate) across a temperature range of 283.15 K to 323.15 K. [] While the specific findings are not detailed in the abstract, the study likely provides valuable data on:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.